An In-depth Technical Guide on 1,3,2-Dioxathiolane 2,2-dioxide: Chemical Properties and Structure
An In-depth Technical Guide on 1,3,2-Dioxathiolane 2,2-dioxide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,2-Dioxathiolane 2,2-dioxide, also known as ethylene (B1197577) sulfate (B86663), is a versatile five-membered cyclic sulfate ester. Its strained ring structure and the presence of a highly electrophilic sulfur atom render it a reactive intermediate in organic synthesis, particularly as an alkylating agent for introducing a hydroxyethylsulfonyl functional group. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1,3,2-Dioxathiolane 2,2-dioxide, with a focus on data-driven insights and detailed experimental protocols to support its application in research and development.
Chemical Structure and Properties
1,3,2-Dioxathiolane 2,2-dioxide is a heterocyclic compound with a five-membered ring containing two oxygen atoms, one sulfur atom, and two carbon atoms. The sulfur atom is in its highest oxidation state (+6), forming a sulfonyl group integral to the ring.
Table 1: Physicochemical Properties of 1,3,2-Dioxathiolane 2,2-dioxide
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₄O₄S | [1][2] |
| Molecular Weight | 124.12 g/mol | [1][2] |
| CAS Number | 1072-53-3 | [1][2] |
| Appearance | White to light yellow crystalline powder/solid | [3] |
| Melting Point | 95-97 °C (lit.) | [2] |
| Solubility | Soluble in chloroform, methanol. | [4] |
| InChI Key | ZPFAVCIQZKRBGF-UHFFFAOYSA-N | [1] |
| SMILES | C1COS(=O)(=O)O1 | [1] |
Spectroscopic Data
The structural characterization of 1,3,2-Dioxathiolane 2,2-dioxide is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for 1,3,2-Dioxathiolane 2,2-dioxide
| Technique | Data | Reference(s) |
| ¹H NMR | δ 4.76 (s, 4H) ppm | [5] |
| ¹³C NMR | δ 68.8 ppm | [5] |
| Infrared (IR) | Available on SpectraBase | [1] |
| Mass Spec (GC-MS) | Available on SpectraBase | [1] |
Synthesis of 1,3,2-Dioxathiolane 2,2-dioxide
A common and efficient method for the synthesis of 1,3,2-Dioxathiolane 2,2-dioxide involves a two-step process: the formation of the cyclic sulfite (B76179) intermediate, ethylene sulfite, from ethylene glycol and thionyl chloride, followed by its oxidation to the corresponding cyclic sulfate.[6] A one-pot synthesis has also been developed to streamline this process.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from a patented procedure which offers a simplified, solvent-free method.[5]
Materials:
-
Ethylene glycol
-
Thionyl chloride
-
Aqueous sodium bicarbonate solution
-
Ruthenium trichloride (B1173362) (catalyst)
-
Sodium hypochlorite (B82951) solution (13% mass concentration)
-
Aqueous sodium bisulfite solution (5-10% mass concentration)
-
Dichloromethane (B109758) (for recrystallization)
Procedure:
-
Esterification: Control the temperature of ethylene glycol between 0-50 °C. Slowly add thionyl chloride dropwise to prepare the intermediate, glycol sulfite.
-
Maintain the temperature below 30 °C and stir the mixture for 1-3 hours.
-
Neutralization: Cool the reaction mixture to between -10 °C and 10 °C. Add an aqueous solution of sodium bicarbonate to adjust the pH of the system to 7-8.
-
Oxidation: Add a catalytic amount of ruthenium trichloride. While maintaining the temperature between 0-10 °C, add a 13% mass concentration sodium hypochlorite solution dropwise over 1-3 hours.
-
Continue stirring at 0-10 °C for 1-2 hours. Monitor the reaction by TLC for the disappearance of the glycol sulfite intermediate.
-
Quenching and Isolation: Once the reaction is complete, add a 5-10% mass concentration aqueous solution of sodium bisulfite while keeping the temperature between 0-10 °C. Stir for 10 minutes.
-
Filter the mixture at 0-5 °C to obtain the crude 1,3,2-Dioxathiolane 2,2-dioxide.
-
Purification: Recrystallize the crude product from hot dichloromethane to yield the purified white crystalline product.
Chemical Reactivity and Applications
The high reactivity of 1,3,2-Dioxathiolane 2,2-dioxide is attributed to the significant ring strain and the powerful electron-withdrawing nature of the sulfonyl group. This makes the carbon atoms of the ring highly susceptible to nucleophilic attack, leading to ring-opening reactions. It is considered to be more reactive than epoxides in similar reactions.[7]
Nucleophilic Ring-Opening Reactions
1,3,2-Dioxathiolane 2,2-dioxide readily reacts with a variety of nucleophiles. These reactions are typically stereospecific, proceeding via an Sₙ2 mechanism, which results in the inversion of stereochemistry at the site of attack. The regioselectivity of the attack on substituted cyclic sulfates is influenced by both steric and electronic factors.[8][9]
A notable application of this reactivity is in the synthesis of azido (B1232118) alcohols through reaction with sodium azide (B81097). This reaction serves as a key step in the synthesis of various nitrogen-containing compounds.
Experimental Protocol: Reaction with Sodium Azide (General Procedure for Cyclic Sulfates)
The following is a general procedure for the reaction of cyclic sulfates with sodium azide, which can be adapted for 1,3,2-Dioxathiolane 2,2-dioxide.[9]
Materials:
-
1,3,2-Dioxathiolane 2,2-dioxide
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1,3,2-Dioxathiolane 2,2-dioxide in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium azide to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography on silica (B1680970) gel.
Hydrolysis
1,3,2-Dioxathiolane 2,2-dioxide is sensitive to moisture and undergoes hydrolysis to yield ethylene glycol and sulfuric acid.[6] This reaction is exothermic and highlights the need for anhydrous conditions when handling and storing the compound.
Safety and Handling
1,3,2-Dioxathiolane 2,2-dioxide is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] It is also suspected of causing cancer.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. The compound is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.
Conclusion
1,3,2-Dioxathiolane 2,2-dioxide is a highly reactive and synthetically useful molecule. Its well-defined structure and predictable reactivity in nucleophilic ring-opening reactions make it a valuable tool for the introduction of the hydroxyethylsulfonyl moiety in the synthesis of complex molecules. The detailed protocols and compiled data in this guide are intended to facilitate its effective and safe use in research and development settings, particularly in the fields of medicinal chemistry and materials science. Researchers are encouraged to consult the cited literature for further details and to adapt the provided protocols to their specific needs.
References
- 1. 1,3,2-Dioxathiolane, 2,2-dioxide | C2H4O4S | CID 14075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,2-Dioxathiolane 2,2-dioxide 98 1072-53-3 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. usbio.net [usbio.net]
- 5. 1,3,2-Dioxathiolane, 2-oxide [webbook.nist.gov]
- 6. 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate) [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. investigacion.unirioja.es [investigacion.unirioja.es]
